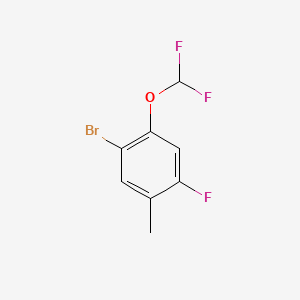

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene

CAS No.: 2167304-78-9

Cat. No.: VC11648906

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2167304-78-9 |

|---|---|

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| IUPAC Name | 1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene |

| Standard InChI | InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(3-6(4)10)13-8(11)12/h2-3,8H,1H3 |

| Standard InChI Key | QWHQYNHCGLCBRD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)OC(F)F)Br |

| Canonical SMILES | CC1=CC(=C(C=C1F)OC(F)F)Br |

Introduction

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and difluoromethoxy functional groups. Despite the lack of specific literature directly focused on this compound, its structure and functional groups suggest potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene likely involves multiple steps starting from commercially available precursors. A common approach might involve the bromination of 2-(difluoromethoxy)-4-fluoro-5-methylbenzene using bromine or a brominating agent in an inert solvent like dichloromethane or chloroform. Industrial processes may utilize continuous flow synthesis for efficiency and scalability.

Chemical Reactions

This compound can undergo various chemical reactions, including:

-

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under appropriate conditions.

-

Reduction: The difluoromethoxy group may undergo oxidation, but the compound lacks a nitro group, which is typically reduced in similar compounds.

-

Oxidation: The difluoromethoxy group can be oxidized using oxidizing agents like potassium permanganate.

Biological Activity and Applications

While specific biological activity data for 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene is limited, compounds with similar functional groups have shown potential in medicinal chemistry and agrochemicals. The difluoromethoxy and methyl groups may enhance lipophilicity and modify interactions with biological targets, suggesting potential applications in enzyme inhibition or receptor binding studies.

Comparative Analysis with Similar Compounds

| Compound Name | Key Functional Groups | Notable Biological Activity |

|---|---|---|

| 1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene | Br, NO, –O–CFH | Antimicrobial, anticancer potential |

| 1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene | Br, –O–CFH, CH3 | Limited studies, potential in enzyme inhibition |

| 1-Bromo-4-fluoro-2-nitrobenzene | Br, NO | Moderate cytotoxicity |

Future Research Directions

Further research is needed to explore the specific biological activities and applications of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene. This could involve in vitro studies to assess antimicrobial or anticancer properties, as well as molecular modeling to predict interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume